molecular formula C10H12ClN3 B15262407 2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile

2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile

Cat. No.: B15262407
M. Wt: 209.67 g/mol
InChI Key: IPHUPLZCOMHLKM-UHFFFAOYSA-N
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Description

2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a methyl(propan-2-yl)amino group, and a carbonitrile group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting pyridine compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The amino group is then chlorinated using a chlorinating agent such as thionyl chloride.

    Substitution: The chloro group is substituted with a methyl(propan-2-yl)amino group using a suitable amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate: A similar compound with a carboxylate group instead of a carbonitrile group.

    2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Another compound with similar structural features but different functional groups.

Uniqueness

2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

2-chloro-6-[methyl(propan-2-yl)amino]pyridine-4-carbonitrile

InChI

InChI=1S/C10H12ClN3/c1-7(2)14(3)10-5-8(6-12)4-9(11)13-10/h4-5,7H,1-3H3

InChI Key

IPHUPLZCOMHLKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=NC(=CC(=C1)C#N)Cl

Origin of Product

United States

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